molecular formula C12H15NO2 B13452940 ethyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate

ethyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate

Cat. No.: B13452940
M. Wt: 205.25 g/mol
InChI Key: PRQHGNILEBKMGD-MNOVXSKESA-N
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Description

Ethyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate is a chemical compound characterized by a cyclopropane ring substituted with an ethyl ester group and a 4-aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method involves the reaction of ethyl diazoacetate with a substituted styrene derivative in the presence of a rhodium catalyst to form the cyclopropane ring. The resulting intermediate is then subjected to further reactions to introduce the 4-aminophenyl group and complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropane ring can confer rigidity to the molecule, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (1S,2S)-2-(4-nitrophenyl)cyclopropane-1-carboxylate
  • Ethyl (1S,2S)-2-(4-methoxyphenyl)cyclopropane-1-carboxylate
  • Ethyl (1S,2S)-2-(4-chlorophenyl)cyclopropane-1-carboxylate

Uniqueness

Ethyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate is unique due to the presence of the amino group, which can participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. The cyclopropane ring also imparts unique steric and electronic properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

ethyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C12H15NO2/c1-2-15-12(14)11-7-10(11)8-3-5-9(13)6-4-8/h3-6,10-11H,2,7,13H2,1H3/t10-,11+/m1/s1

InChI Key

PRQHGNILEBKMGD-MNOVXSKESA-N

Isomeric SMILES

CCOC(=O)[C@H]1C[C@@H]1C2=CC=C(C=C2)N

Canonical SMILES

CCOC(=O)C1CC1C2=CC=C(C=C2)N

Origin of Product

United States

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